molecular formula C18H15N3O5 B2662605 5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide CAS No. 1251691-42-5

5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide

Cat. No. B2662605
CAS RN: 1251691-42-5
M. Wt: 353.334
InChI Key: DIHUTECFNADBAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan ring could potentially be introduced via a Paal-Knorr synthesis . The isoxazole ring might be formed through a 1,3-dipolar cycloaddition or other similar methods . The tetrahydrobenzo[f][1,4]oxazepin ring is more complex and might require several steps to synthesize .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and isoxazole rings are aromatic and planar, while the tetrahydrobenzo[f][1,4]oxazepin ring is likely to be non-planar due to the presence of the tetrahydro group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution. The isoxazole ring might undergo reactions at the nitrogen atom, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the carboxamide group could make the compound polar and potentially soluble in water .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research into compounds with similar structural features often focuses on the synthesis and characterization of novel heterocyclic compounds. These studies aim to explore different synthetic pathways, understand reaction mechanisms, and evaluate the properties of the resulting compounds. For instance, the preparation of isoxazole and furan derivatives through reactions involving benzoylnitromethane and dipolarophiles in the presence of DABCO demonstrates the versatility of heterocyclic chemistry in generating compounds with potential pharmaceutical applications (Cecchi et al., 2006).

Antimicrobial and Antiprotozoal Activities

Many heterocyclic compounds, including those related to the query compound, exhibit antimicrobial and antiprotozoal activities. These findings are crucial for the development of new therapeutic agents against various infections. For example, the study of dicationic 3,5-diphenylisoxazoles revealed significant antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering insights into the potential medicinal applications of such compounds (Patrick et al., 2007).

Energetic Materials

The synthesis and study of energetic materials based on furazan and oxadiazole rings are another area of interest. These materials are evaluated for their thermal stabilities, sensitivity to impact and friction, and detonation performance, contributing to the development of safer and more efficient energetic materials for various applications (Yu et al., 2017).

Development of Serotonin-3 (5-HT3) Receptor Antagonists

Compounds with similar structural motifs have been explored for their potential as serotonin-3 (5-HT3) receptor antagonists, which are important in the treatment of conditions such as nausea and vomiting associated with chemotherapy and surgery. Studies on the influence of the aromatic nucleus and heteroaromatic rings on the antagonistic activity provide valuable information for the design of new therapeutic agents (Harada et al., 1995).

Synthesis of Isoxazoles

The catalytic condensation of primary nitro compounds with terminal alkynes, facilitated by copper/base catalytic systems, demonstrates the synthetic utility of generating isoxazoles, including 3,5-disubstituted variants. This method's practicality and generality signify its importance in synthetic chemistry and potential pharmaceutical applications (Baglieri et al., 2016).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, investigating its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-21-6-8-25-14-5-4-11(9-12(14)18(21)23)19-17(22)13-10-16(26-20-13)15-3-2-7-24-15/h2-5,7,9-10H,6,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHUTECFNADBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide

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